![molecular formula C20H25N3O2 B14412525 3-Methyl-10-octylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione CAS No. 81528-05-4](/img/structure/B14412525.png)
3-Methyl-10-octylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-10-octylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a complex organic compound belonging to the pyrimidoquinoline family This compound is characterized by its unique structure, which includes a pyrimidoquinoline core substituted with methyl and octyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-10-octylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione typically involves a multi-component reaction. One common method is a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . This reaction is facilitated by the use of commercially available anilines, which allows for the facile synthesis of pyrimidoquinolinediones substituted in various positions on the benzene ring with electron-donating or electron-withdrawing groups . The reaction conditions often include the use of a neutral catalyst such as trityl chloride (TrCl) in chloroform under reflux .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of multi-component reactions and the use of commercially available reagents suggest that scalable synthesis is feasible. The use of eco-friendly and magnetized biopolymer cellulose-based heterogeneous acid catalysts has also been explored for the synthesis of functionalized pyrimidoquinolines .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-10-octylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and octyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
Aplicaciones Científicas De Investigación
3-Methyl-10-octylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as electronic or photonic materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-10-octylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrimidoquinoline derivatives, such as:
- 1,3-Dimethyl-5-chloropyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
- 3-Methyl-10-alkyl-5-chloropyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
Uniqueness
3-Methyl-10-octylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for certain applications, such as in the development of new therapeutic agents or advanced materials.
Propiedades
Número CAS |
81528-05-4 |
|---|---|
Fórmula molecular |
C20H25N3O2 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
3-methyl-10-octylpyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C20H25N3O2/c1-3-4-5-6-7-10-13-23-17-12-9-8-11-15(17)14-16-18(23)21-20(25)22(2)19(16)24/h8-9,11-12,14H,3-7,10,13H2,1-2H3 |
Clave InChI |
JQHGCGIOEQNUAX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1C2=CC=CC=C2C=C3C1=NC(=O)N(C3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


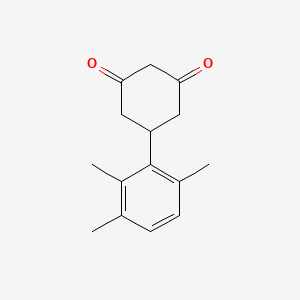
![1,1'-[Oxybis(methyleneselanyl)]bis(2-methylbenzene)](/img/structure/B14412455.png)
![Benzo[f][1,2,3]benzodithiazol-1-ium;chloride](/img/structure/B14412458.png)

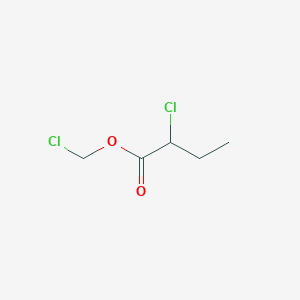
![9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene](/img/structure/B14412467.png)
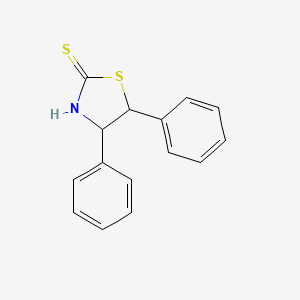
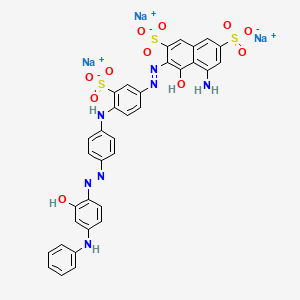
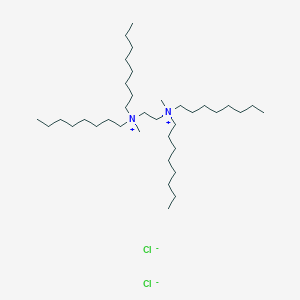
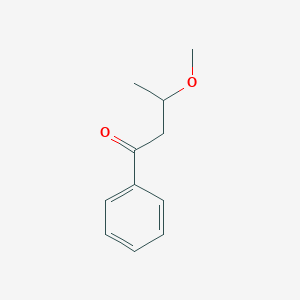
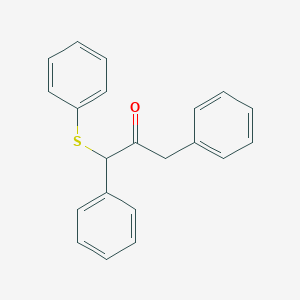
![4-Methyl-1-oxo-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1lambda~5~-pyridine](/img/structure/B14412511.png)
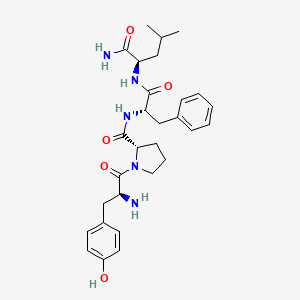
![4-(3-Azabicyclo[3.1.0]hexan-1-yl)aniline](/img/structure/B14412519.png)
